Ajmaline phenylbarbiturate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

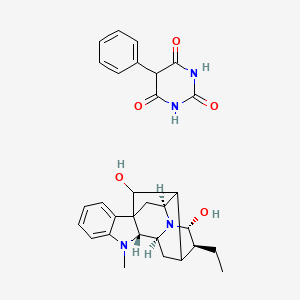

Ajmaline phenylbarbiturate, also known as this compound, is a useful research compound. Its molecular formula is C30H34N4O5 and its molecular weight is 530.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the validated synthesis protocols for Ajmaline phenylbarbiturate, and how can researchers ensure reproducibility?

- Methodology : Follow standardized organic synthesis protocols with rigorous purity validation using techniques like HPLC (>99% purity threshold) and NMR spectroscopy. Reproducibility requires explicit documentation of reaction conditions (e.g., temperature, catalysts, solvents) and adherence to ICH guidelines for analytical validation .

- Key Considerations : Cross-validate results with independent labs and reference pharmacopeial standards for barbiturates.

Q. How should this compound be characterized pharmacologically in preclinical studies?

- Methodology : Use in vitro assays (e.g., receptor-binding studies for sodium channel modulation) paired with in vivo models (e.g., ECG screening in animal models at 1 mg/kg dosage over 5 minutes ). Ensure compliance with ARRIVE guidelines for ethical animal research .

- Data Interpretation : Compare dose-response curves across models to identify species-specific variability.

Q. What are the standard protocols for assessing this compound’s cardiac effects in clinical research?

- Methodology : Adopt provocation testing protocols, such as supine/standing ECG assessments, with ajmaline challenges (1 mg/kg IV over 5 minutes ). Include controls for autonomic influences and validate results against baseline ECGs.

- Statistical Analysis : Use paired t-tests for pre/post-intervention comparisons and adjust for covariates like age and comorbidities.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s mechanism of action?

- Methodology : Apply a systems biology approach, integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling and transcriptomic profiling. Use sensitivity analysis to identify confounding variables (e.g., metabolic enzymes ).

- Framework : Align with the FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for investigating this compound’s off-target effects in heterogeneous populations?

- Methodology : Implement stratified randomization in clinical trials, segmenting participants by genetic markers (e.g., CYP450 polymorphisms). Use adaptive trial designs to refine dosing protocols dynamically .

- Data Validation : Apply multivariate regression to isolate demographic or genetic confounders.

Q. How should conflicting clinical data on this compound’s arrhythmogenic risk be analyzed?

- Methodology : Conduct a meta-analysis of RCTs and observational studies, assessing bias via Cochrane Risk of Tool. Use funnel plots to detect publication bias .

- Ethical Considerations : Re-evaluate risk-benefit ratios in vulnerable populations (e.g., Brugada syndrome patients ).

Q. What computational models are suitable for predicting this compound’s drug-drug interactions?

- Methodology : Deploy molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities at cytochrome P450 isoforms. Validate predictions with in vitro microsomal assays .

- Scope Management : Limit models to high-probability interactions flagged by pharmacovigilance databases to ensure feasibility .

Q. Methodological Frameworks

- FINERMAPS Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethical compliance, Relevance, Manageability, Appropriateness, Precision, and Scalability .

- PICO Framework : Structure clinical questions around Population, Intervention, Comparison, and Outcomes (e.g., "In Brugada patients [P], does Ajmaline [I] versus flecainide [C] improve diagnostic accuracy [O]?" ).

Q. Data Presentation Guidelines

- Tables : Include pharmacokinetic parameters (e.g., Cmax, t1/2) and adverse event rates stratified by dosage .

- Ethical Compliance : Document IRB approvals and informed consent protocols for human studies .

属性

CAS 编号 |

81424-61-5 |

|---|---|

分子式 |

C30H34N4O5 |

分子量 |

530.6 g/mol |

IUPAC 名称 |

(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1 |

InChI 键 |

FQHDUMDHVKEPDU-MNGKQSICSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

手性 SMILES |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

规范 SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

同义词 |

1215 S 1215-S AJ-PBB ajmaline phenylbarbiturate ajmaline, phenylbarbiturate drug combination |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。